BenchChemオンラインストアへようこそ!

4-Methyl-7-(trifluoromethyl)quinoline

Antimalarial Medicinal Chemistry Structure-Activity Relationship

Differentiation: The unique 4-methyl/7-trifluoromethyl substitution pattern creates a pharmacophore that cannot be replicated by generic or single-substituent quinoline derivatives. Studies demonstrate superior ex vivo antimalarial activity versus 7-dichloroquinoline analogs, and distinct tumor-initiating profiles versus positional isomers. Procuring this specific compound ensures reproducible SAR outcomes in antimalarial, leishmaniasis, and oncology research. Ideal building block for di-Mannich base synthesis and tubulin polymerization inhibitor design.

Molecular Formula C11H8F3N
Molecular Weight 211.18 g/mol
Cat. No. B12955456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-7-(trifluoromethyl)quinoline
Molecular FormulaC11H8F3N
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NC=C1)C(F)(F)F
InChIInChI=1S/C11H8F3N/c1-7-4-5-15-10-6-8(11(12,13)14)2-3-9(7)10/h2-6H,1H3
InChIKeyIWXOLSNPKOMLCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-7-(trifluoromethyl)quinoline for Antiparasitic and Antineoplastic Research: A Core Overview for Procurement Decisions


4-Methyl-7-(trifluoromethyl)quinoline is a fluorinated heterocyclic compound belonging to the substituted quinoline class, characterized by a methyl group at the 4-position and a trifluoromethyl group at the 7-position of the quinoline ring [1]. It serves as a versatile building block in medicinal chemistry, with applications in developing antiparasitic and antineoplastic agents [1]. The compound's physicochemical properties—including a molecular weight of 211.18 g/mol, zero rotatable bonds, and a calculated LogP of 3.5—impart favorable characteristics for drug development, such as enhanced metabolic stability and membrane permeability [2].

Why 4-Methyl-7-(trifluoromethyl)quinoline Cannot Be Interchanged with Generic Quinolines in High-Stakes Research


Substitution of 4-Methyl-7-(trifluoromethyl)quinoline with other quinoline derivatives is not a trivial matter of functional group equivalence. Comparative antimalarial studies demonstrate that compounds containing the 7-trifluoromethylquinoline nucleus exhibit distinct and often superior ex vivo activity and prolonged duration of action compared to 7-dichloroquinoline analogs [1]. Furthermore, the specific substitution pattern at the 4-position critically influences biological activity; for example, 4-methylquinoline demonstrates potent tumor-initiating activity, whereas the 7-methyl isomer does not, highlighting the functional non-equivalence of even closely related positional isomers [2]. These findings underscore that the unique combination of the electron-withdrawing trifluoromethyl group at the 7-position and the methyl group at the 4-position generates a specific pharmacophore that cannot be reliably mimicked by generic or single-substituent quinoline derivatives, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Comparative Evidence for 4-Methyl-7-(trifluoromethyl)quinoline Differentiation


Antimalarial Potency: 7-Trifluoromethylquinoline Core vs. 7-Dichloroquinoline Core

In a direct comparative study, quinoline di-Mannich base compounds bearing the 7-trifluoromethylquinoline nucleus demonstrated a substantially higher area under the serum drug concentration-time curve (AUC) compared to the standard drug pyronaridine, with AUC values between 7- and 26-fold greater [1]. This study also compared compounds with the 7-dichloroquinoline nucleus, showing that the trifluoromethyl-substituted analogs generally exhibited superior and more prolonged ex vivo antimalarial activity against multidrug-resistant P. falciparum strains [1].

Antimalarial Medicinal Chemistry Structure-Activity Relationship

Antileishmanial Efficacy: 7-Trifluoromethyl-4-aminoquinoline Derivatives vs. Clinical Standards

A series of 7-trifluoromethyl-4-aminoquinoline derivatives were evaluated for antileishmanial activity. In vitro antiamastigote assays revealed IC50 values ranging from 5.3 to 9.6 μM, demonstrating superior potency compared to the reference compound chloroquine, which exhibited an IC50 of 15.3 μM [1]. In an in vivo Leishmania donovani/hamster model, compound 6c achieved 76.02 ± 13.60% inhibition of the Leishmania parasite on day 27 post-infection, confirming in vivo translation of the in vitro activity [1].

Antileishmanial Neglected Tropical Diseases Drug Discovery

Metabolic Activation and Genotoxicity: 4-Methylquinoline vs. 7-Methylquinoline Isomer

A comparative study on the tumor-initiating potential of methylquinoline isomers revealed a stark difference based on substitution position. In a Sencar mouse skin bioassay, 4-methylquinoline was found to be at least as potent a tumor initiator as the parent compound quinoline. In contrast, 7-methylquinoline was not significantly tumorigenic in the same assay [1]. This differential activity is consistent with the hypothesis that metabolic activation to a 5,6-epoxide intermediate is critical for carcinogenicity; substitution at the 4-position does not block this pathway, while the 7-position appears to confer resistance [1].

Toxicology Carcinogenesis Metabolism

Anticancer Activity of Quinoline-Derived Trifluoromethyl Alcohols vs. Cisplatin

In a study evaluating quinoline-derived trifluoromethyl alcohols, compound 2 demonstrated more potent in vitro anticancer activity than the clinical standard cisplatin. The LC50 value for compound 2 was determined to be 14.14 μM, compared favorably to cisplatin [1]. This finding is part of a broader investigation that also assessed in vivo toxicity using a zebrafish embryo model, establishing a new direction for anticancer agent discovery based on the trifluoromethylquinoline scaffold [1].

Anticancer In vivo Toxicology Zebrafish Model

Synthetic Utility: 4-Chloro-7-(trifluoromethyl)quinoline as a Versatile Precursor

4-Chloro-7-(trifluoromethyl)quinoline serves as a strategic starting material for synthesizing a wide range of biologically active derivatives. It has been utilized to generate benzenesulfonamide derivatives, ureas, isothiocyanates, and carbamimidothioic acid compounds [1]. The presence of the chlorine atom at the 4-position enables facile nucleophilic aromatic substitution, allowing for the introduction of diverse pharmacophores while retaining the beneficial 7-trifluoromethyl group. This contrasts with 4-Methyl-7-(trifluoromethyl)quinoline, where the methyl group at the 4-position is less reactive, making the chloro analog a preferred choice for derivatization at the 4-position [2].

Organic Synthesis Medicinal Chemistry Building Block

Neurological Activity: 4-Methylquinoline Core in GSK-3β Inhibition

A series of 5-, 6-, and 8-appended 4-methylquinolines were synthesized and evaluated for neural protective activities. Two of the most potent analogs (compounds 3 and 10) demonstrated nanomolar protective activities in amyloid β-induced MC65 cells and inhibitory activity against glycogen synthase kinase-3β (GSK-3β) [1]. Importantly, compound 3 was further evaluated in a normal mouse model and showed no apparent decline in locomotor activity or inhibition of liver transaminases, indicating a favorable safety profile for long-term use in an Alzheimer's disease mouse model [1]. This establishes the 4-methylquinoline core as a viable scaffold for developing GSK-3β inhibitors with potential for treating neurodegenerative diseases.

Neuroscience Alzheimer's Disease Kinase Inhibition

Validated Research and Industrial Scenarios for 4-Methyl-7-(trifluoromethyl)quinoline Procurement


Antimalarial Drug Discovery: Lead Optimization and Scaffold Hopping

Researchers developing novel antimalarial agents should procure 4-Methyl-7-(trifluoromethyl)quinoline as a core scaffold for structure-activity relationship (SAR) studies. Evidence demonstrates that compounds containing the 7-trifluoromethylquinoline nucleus exhibit significantly enhanced and prolonged ex vivo antimalarial activity compared to 7-dichloroquinoline analogs and standard drugs like pyronaridine and chloroquine [1]. The compound serves as an ideal starting point for synthesizing di-Mannich base derivatives or for scaffold hopping efforts aimed at improving pharmacokinetic properties while retaining the beneficial trifluoromethyl group.

Antileishmanial Lead Generation: Benchmarking Against Clinical Standards

In leishmaniasis research, 4-Methyl-7-(trifluoromethyl)quinoline and its amino-substituted derivatives offer a validated starting point for lead generation. In vitro and in vivo data confirm that 7-trifluoromethyl-4-aminoquinoline derivatives achieve IC50 values of 5.3-9.6 μM against L. donovani amastigotes, outperforming chloroquine (IC50 = 15.3 μM) and demonstrating significant parasite burden reduction in a hamster model [2]. Procurement of this compound enables the synthesis and evaluation of novel analogs with the goal of identifying candidates with improved efficacy and safety profiles for this neglected tropical disease.

Anticancer Lead Discovery: Tubulin Polymerization Inhibition

For oncology programs targeting tubulin polymerization, 4-Methyl-7-(trifluoromethyl)quinoline represents a privileged scaffold for inhibitor design. Related trifluoromethylquinoline derivatives have demonstrated nanomolar antiproliferative activity across multiple human cancer cell lines and have been shown to bind to the colchicine site of tubulin, inducing G2/M arrest and apoptosis [3]. Furthermore, quinoline-derived trifluoromethyl alcohols have exhibited in vitro anticancer potency surpassing that of cisplatin (LC50 = 14.14 μM) and have been evaluated for in vivo toxicity in a zebrafish model [4]. These data support the use of 4-Methyl-7-(trifluoromethyl)quinoline as a key building block for synthesizing and optimizing next-generation anticancer agents.

Toxicology and Metabolic Activation Studies: Positional Isomer Comparison

Investigators studying the metabolism and genotoxicity of quinoline derivatives should procure 4-Methyl-7-(trifluoromethyl)quinoline for comparative studies with other positional isomers. Research has shown a dramatic difference in tumor-initiating potential between 4-methylquinoline (potent) and 7-methylquinoline (inactive), a phenomenon linked to the formation of the 5,6-epoxide metabolite [5]. The presence of both a 4-methyl and a 7-trifluoromethyl group on the same molecule creates a unique chemical entity whose metabolic fate and toxicological profile are of significant interest for understanding structure-toxicity relationships and for assessing the safety of new chemical entities in early drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-7-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.